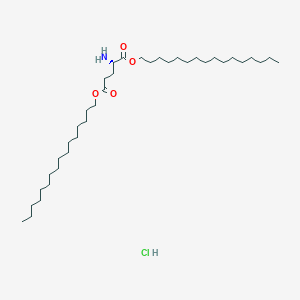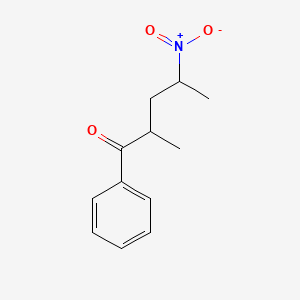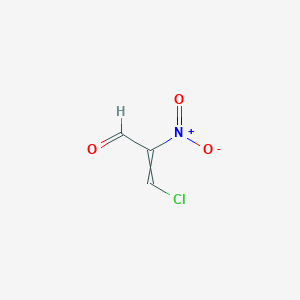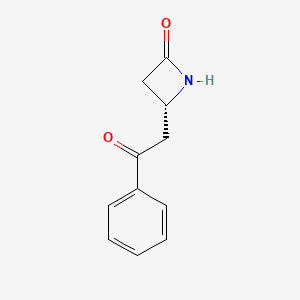![molecular formula C19H14Cl2N2O B14406666 N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide CAS No. 82211-34-5](/img/structure/B14406666.png)
N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a chlorinated phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridine-2-carboxylic acid with 4-chloro-2-(chloromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both chlorinated phenyl and carboxamide groups
Eigenschaften
CAS-Nummer |
82211-34-5 |
|---|---|
Molekularformel |
C19H14Cl2N2O |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
N-[4-chloro-2-[(2-chlorophenyl)methyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-5-6-18(23-19(24)13-7-9-22-10-8-13)15(12-16)11-14-3-1-2-4-17(14)21/h1-10,12H,11H2,(H,23,24) |
InChI-Schlüssel |
QPYOUSGABCHUII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)








![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
